Trivinylmethoxysilane

Description

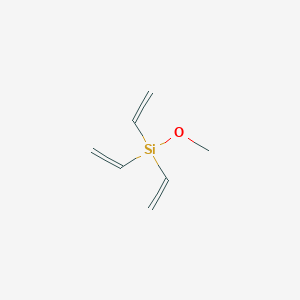

Structure

3D Structure

Properties

IUPAC Name |

tris(ethenyl)-methoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OSi/c1-5-9(6-2,7-3)8-4/h5-7H,1-3H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTZMGROHNUACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618647 | |

| Record name | Triethenyl(methoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193828-96-5 | |

| Record name | Triethenyl(methoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatility of Trivinylmethoxysilane

An In-Depth Technical Guide to the Synthesis and Characterization of Trivinylmethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Trivinylmethoxysilane ((CH₂=CH)₃SiOCH₃) is an organosilicon compound of significant interest in materials science and polymer chemistry. As a trifunctional organosilane, it possesses three reactive vinyl groups and one hydrolyzable methoxy group. This unique structure allows it to act as a versatile crosslinking agent, coupling agent, and monomer. The vinyl groups can participate in various polymerization reactions, such as free-radical or addition reactions, while the methoxy group enables it to bond covalently to inorganic substrates (like glass, silica, or metal oxides) through hydrolysis and condensation. This dual reactivity makes it an indispensable component in the formulation of adhesives, sealants, composites, and coatings, where it enhances adhesion, improves mechanical properties, and increases thermal stability. This guide provides a detailed exploration of its synthesis and a comprehensive protocol for its characterization, grounded in established chemical principles.

Part 1: Synthesis of Trivinylmethoxysilane

The synthesis of trivinylmethoxysilane is most effectively and commonly achieved via the Grignard reaction. This classic organometallic approach allows for the precise formation of carbon-silicon bonds. Alternative methods, such as the direct process, are used industrially for simpler silanes but offer less selectivity for more complex molecules like trivinylmethoxysilane.

Core Synthesis Pathway: The Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of C-C and C-heteroatom bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic center. In this case, vinylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic silicon atom of a suitable precursor, such as trichloromethoxysilane (Cl₃SiOCH₃), to form the desired trivinylmethoxysilane.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[1] This would quench the reagent, converting it to ethane and rendering it useless for the desired reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically tetrahydrofuran or diethyl ether) must be used to ensure the stability and reactivity of the vinylmagnesium bromide.

-

Inert Atmosphere: To prevent oxidation of the Grignard reagent by atmospheric oxygen, the reaction is conducted under an inert atmosphere, such as dry nitrogen or argon.

-

Precursor Choice: Trichloromethoxysilane is an ideal precursor. The silicon-chlorine bonds are highly polarized and reactive, making them excellent leaving groups upon nucleophilic attack by the Grignard reagent. The methoxy group is less reactive and generally remains intact during this stage.

Caption: Grignard synthesis of trivinylmethoxysilane.

Experimental Protocol: Grignard Synthesis

Materials and Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Dropping funnel, oven-dried

-

Condenser, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon)

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Trichloromethoxysilane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distillation apparatus

Procedure:

-

Setup: Assemble the dry three-neck flask with a magnetic stir bar, a condenser, and a dropping funnel. Ensure all joints are well-sealed. Purge the entire system with dry nitrogen gas for 15-20 minutes.

-

Reagent Addition: Under a positive pressure of nitrogen, charge the flask with trichloromethoxysilane dissolved in anhydrous THF.

-

Grignard Addition: Fill the dropping funnel with the vinylmagnesium bromide solution. Cool the reaction flask to 0°C using an ice bath.

-

Reaction: Add the vinylmagnesium bromide solution dropwise to the stirred solution of trichloromethoxysilane over 1-2 hours. Maintain the temperature below 10°C to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture back to 0°C and slowly add saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent and precipitate the magnesium salts. This is a safer alternative to adding water directly, which can cause a violent reaction.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure trivinylmethoxysilane. The boiling point is approximately 131-133°C at atmospheric pressure.[2]

| Parameter | Condition | Rationale |

| Reactants | Vinylmagnesium Bromide, Trichloromethoxysilane | Nucleophile and electrophile for C-Si bond formation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent required to stabilize the Grignard reagent. |

| Temperature | 0-10°C during addition | Controls the exothermic reaction and minimizes side products. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and quenching of the Grignard reagent. |

| Workup | Saturated NH₄Cl, Anhydrous MgSO₄ | Safely quenches the reaction and removes water from the product. |

| Purification | Fractional Distillation | Separates the product from solvent and high-boiling impurities. |

Part 2: Characterization of Trivinylmethoxysilane

Confirming the identity, structure, and purity of the synthesized trivinylmethoxysilane is a critical step that relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

Caption: General workflow for product purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the presence of the vinyl and methoxy groups and their connectivity to the silicon atom.[3]

Protocol:

-

Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4][5]

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Expected Data:

-

¹H NMR: Two distinct signals are expected.

-

A complex multiplet between δ 5.8-6.2 ppm , integrating to 9 protons, corresponding to the three vinyl groups (-CH=CH₂).

-

A sharp singlet around δ 3.5-3.6 ppm , integrating to 3 protons, corresponding to the methoxy group (-OCH₃).[6]

-

-

¹³C NMR: Three signals are expected.

-

Two signals in the vinyl region (δ 130-140 ppm ) for the two distinct carbons of the vinyl groups.

-

One signal around δ 50-52 ppm for the methoxy carbon.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Protocol:

-

Acquire a background spectrum of the empty sample holder (e.g., ATR crystal or salt plates).

-

Apply a small drop of the neat liquid sample.

-

Record the spectrum, typically from 4000 to 600 cm⁻¹.

Expected Data: The FTIR spectrum provides a molecular fingerprint, with key vibrational bands confirming the structure.[8]

-

~3060 cm⁻¹: =C-H stretch (vinyl group).

-

~2950 cm⁻¹: C-H stretch (methoxy group).

-

~1600 cm⁻¹: C=C stretch (vinyl group).

-

~1408 cm⁻¹: Si-CH=CH₂ deformation.

-

~1090-1070 cm⁻¹: Strong, broad Si-O-C stretch, a characteristic band for alkoxysilanes.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to assess purity and confirm molecular weight.[10]

Protocol:

-

Dilute the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system equipped with a suitable capillary column (e.g., DB-5).

-

Run a temperature program to elute the compound.

Expected Data:

-

Gas Chromatogram: A single major peak should be observed, indicating a high degree of purity. The retention time is characteristic of the compound under the specific GC conditions.[11][12]

-

Mass Spectrum: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[13]

-

Molecular Ion (M⁺): A peak at m/z ≈ 156 , corresponding to the molecular weight of C₇H₁₂OSi.

-

Key Fragments: Peaks corresponding to the loss of a vinyl group (M-27), a methoxy group (M-31), or other rearrangements.

-

| Technique | Observed Signal/Value | Interpretation |

| ¹H NMR | δ 5.8-6.2 (m, 9H), δ 3.5-3.6 (s, 3H) | Confirms presence of three vinyl groups and one methoxy group. |

| FTIR | ~1600 cm⁻¹ (C=C), ~1080 cm⁻¹ (Si-O-C) | Confirms key vinyl and methoxysilane functional groups. |

| GC-MS | Single major peak in GC; m/z ≈ 156 in MS | Indicates high purity and confirms the correct molecular weight. |

Safety and Handling

Trivinylmethoxysilane is a flammable liquid and vapor (H226).[2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts slowly with moisture, so it should be stored in a tightly sealed container under an inert atmosphere.[2]

References

-

ResearchGate. (n.d.). Scheme 1. (a) Synthesis of triethoxysilane hydrosilylated octavinyl polyhedral oligomeric silsesquioxane (OV-POSS-SILY). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) 3-mercaptopropyltrimethoxysilane (MPTMS), (b) E4, and (c) product S4. Retrieved from [Link]

- Google Patents. (n.d.). US7429672B2 - Process for the direct synthesis of trialkoxysilane.

-

ResearchGate. (n.d.). The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane, (b).... Retrieved from [Link]

-

SpringerLink. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Retrieved from [Link]

- Google Patents. (n.d.). WO2007032865A2 - Process for the direct synthesis of trialkoxysilane.

-

PubMed. (n.d.). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Retrieved from [Link]

-

University of Toronto. (n.d.). Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Retrieved from [Link]

-

PubMed. (2013). Infrared and Raman spectra of (3,3,3-trifluoropropyl)trimethoxysilane, its sol and xerogel. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

ResearchGate. (n.d.). The hydrosilylation reaction of olefins with triethoxysilane. Retrieved from [Link]

-

NIST WebBook. (n.d.). Silane, triethoxymethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). Retrieved from [Link]

-

Wiley Online Library. (n.d.). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Retrieved from [Link]

-

Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct synthesis of tetraalkoxysilanes in a high-pressure mechanochemical reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of GPTMS molecule. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

-

Mechanical Engineering. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Retrieved from [Link]

-

YouTube. (2020). Grignard Reaction lab, Synthesis of Triphenylmethanol. Retrieved from [Link]

-

YouTube. (2025). What Is TMS In Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]

-

MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

- Google Patents. (n.d.). JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and....

-

ResearchGate. (n.d.). Gas chromatogram of 3-aminopropyltriethoxysilane, 3-methacryloxypropyltrimethoxysilane and 3-glycidoxypropyltrimethoxysilane. Retrieved from [Link]

-

YouTube. (2019). Why tetramethylsilane (TMS) is used as the reference standard in NMR?. Retrieved from [Link]

-

ResearchGate. (2023). Direct synthesis of alkoxysilanes: current state, challenges and prospects. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Direct Synthesis of Silicon Compounds. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. TRIVINYLMETHOXYSILANE | 193828-96-5 [chemicalbook.com]

- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Infrared and Raman spectra of (3,3,3-trifluoropropyl)trimethoxysilane, its sol and xerogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thescipub.com [thescipub.com]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. researchgate.net [researchgate.net]

- 13. tsapps.nist.gov [tsapps.nist.gov]

An In-Depth Technical Guide to Trivinylmethoxysilane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivinylmethoxysilane (TVMS) is a versatile organosilicon compound characterized by the presence of three reactive vinyl groups and a hydrolyzable methoxy group attached to a central silicon atom. This unique combination of functionalities makes it a valuable crosslinking and coupling agent in a wide array of applications, particularly in polymer and materials science. Its ability to form stable covalent bonds with both organic polymers and inorganic substrates allows for the creation of hybrid materials with enhanced mechanical, thermal, and adhesive properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of trivinylmethoxysilane, offering insights for researchers and professionals working in materials development and related fields.

Chemical Structure and Properties

Trivinylmethoxysilane is a clear, colorless liquid with the chemical formula C₇H₁₂OSi and a molecular weight of 140.26 g/mol .[1] The central silicon atom is bonded to three vinyl (-CH=CH₂) groups and one methoxy (-OCH₃) group, resulting in a tetrahedral geometry.

Molecular Structure

Computational modeling and spectroscopic analyses are essential to fully elucidate the three-dimensional structure of trivinylmethoxysilane, including its precise bond lengths and angles. Due to the rotational freedom around the Si-C and Si-O bonds, the molecule can adopt various conformations. Theoretical studies are instrumental in determining the most stable geometric arrangement.

Diagram: Molecular Structure of Trivinylmethoxysilane

A 2D representation of the trivinylmethoxysilane molecule.

Physical and Chemical Properties

A summary of the key physical and chemical properties of trivinylmethoxysilane is presented in the table below.

| Property | Value |

| CAS Number | 193828-96-5[1] |

| Molecular Formula | C₇H₁₂OSi[1] |

| Molecular Weight | 140.26 g/mol [1] |

| Boiling Point | 131-133 °C[1] |

| Density | ~0.818 g/cm³[1] |

| Refractive Index | 1.4400[1] |

| Flash Point | 26 °C[1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[1] |

Synthesis of Trivinylmethoxysilane

The synthesis of trivinylmethoxysilane can be achieved through a Grignard reaction, a versatile method for forming carbon-silicon bonds. This typically involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a suitable silicon-containing precursor.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Trichloromethoxysilane

-

Iodine (as an initiator)

-

Anhydrous diethyl ether

-

Saturated ammonium chloride solution

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine and a minimal amount of anhydrous THF.

-

Initiate the reaction by adding a small amount of a solution of vinyl bromide in anhydrous THF. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the start of the Grignard reaction.

-

Slowly add the remaining vinyl bromide solution to maintain a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of vinylmagnesium bromide.

-

Reaction with Trichloromethoxysilane: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of trichloromethoxysilane in anhydrous diethyl ether via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture and slowly pour it into a stirred solution of saturated ammonium chloride to quench any unreacted Grignard reagent and precipitate the magnesium salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure to yield pure trivinylmethoxysilane.

Reactivity and Mechanisms

The utility of trivinylmethoxysilane as a coupling and crosslinking agent stems from the distinct reactivity of its vinyl and methoxy groups.

Hydrolysis and Condensation of the Methoxy Group

The methoxy group is susceptible to hydrolysis in the presence of water, leading to the formation of a silanol group (-Si-OH) and methanol. This reaction is a critical first step in the adhesion to inorganic substrates. The resulting silanol groups are highly reactive and can condense with other silanol groups (either from other trivinylmethoxysilane molecules or from the surface of an inorganic material) to form stable siloxane bridges (Si-O-Si). This condensation process is responsible for the formation of a durable interface between the organic polymer and the inorganic filler or substrate.

Diagram: Hydrolysis and Condensation of Trivinylmethoxysilane

Simplified reaction pathway for the hydrolysis and condensation of trivinylmethoxysilane on an inorganic substrate.

Radical-Initiated Grafting of Vinyl Groups

The three vinyl groups of trivinylmethoxysilane are readily susceptible to free-radical polymerization. In the presence of a radical initiator, such as a peroxide, the vinyl groups can be grafted onto the backbone of a polymer, such as polyethylene. This process introduces pendant silane functionalities along the polymer chain. These grafted silane groups can then undergo hydrolysis and condensation, leading to crosslinking between polymer chains and creating a robust, three-dimensional network. This crosslinking significantly improves the mechanical strength, thermal stability, and solvent resistance of the polymer.

Applications in Materials Science

The dual reactivity of trivinylmethoxysilane makes it a highly effective adhesion promoter and crosslinking agent in a variety of composite materials.

Adhesion Promoter in Polymer Composites

Trivinylmethoxysilane is widely used to improve the adhesion between organic polymers and inorganic fillers or reinforcements, such as glass fibers, silica, and metal oxides. By forming covalent bonds with both the polymer matrix and the inorganic surface, it creates a strong and durable interface, leading to improved stress transfer and overall composite performance. For instance, in polyethylene composites, the addition of silane coupling agents has been shown to significantly enhance adhesion strength.[1][2]

Crosslinking of Polyethylene

The grafting of trivinylmethoxysilane onto polyethylene followed by moisture-induced crosslinking is a common industrial process for producing crosslinked polyethylene (XLPE). This material exhibits superior mechanical properties, including increased tensile strength and improved resistance to creep and environmental stress cracking, making it suitable for applications such as wire and cable insulation, pipes for hot and cold water, and in the automotive industry. Studies on vinyltrimethoxysilane-crosslinked high-molecular-weight polyethylene have demonstrated improvements in wear resistance.[3][4]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

In the ¹H NMR spectrum, the vinyl protons are expected to appear in the region of 5.5-6.5 ppm, exhibiting complex splitting patterns due to geminal and vicinal couplings. The methoxy protons will give a sharp singlet around 3.5 ppm. In the ¹³C NMR spectrum, the vinyl carbons will resonate in the olefinic region (typically 120-140 ppm), while the methoxy carbon will appear around 50 ppm. Spectral databases for organosilicon compounds can aid in the precise assignment of these peaks.[5][6]

FTIR Spectroscopy

The FTIR spectrum of trivinylmethoxysilane will show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=C stretching (vinyl): ~1600 cm⁻¹

-

=C-H stretching (vinyl): ~3050-3100 cm⁻¹

-

Si-O-C stretching: A strong band around 1080-1100 cm⁻¹

-

C-H stretching (methoxy): ~2840-2960 cm⁻¹

-

Si-C stretching: ~700-800 cm⁻¹

Databases of FTIR spectra for organosilicon compounds are valuable resources for detailed spectral analysis.[7][8][9][10]

Safety and Handling

Trivinylmethoxysilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

Trivinylmethoxysilane is a key organofunctional silane that plays a critical role in the development of advanced materials. Its unique molecular structure, featuring both hydrolyzable methoxy and polymerizable vinyl groups, enables it to effectively couple organic polymers to inorganic substrates and to create robust crosslinked polymer networks. This in-depth technical guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and major applications, offering valuable insights for researchers and professionals in the fields of materials science and chemical engineering. Further research into the precise structure-property relationships and the optimization of its use in various composite systems will continue to expand its utility in creating innovative and high-performance materials.

References

-

Wiley Science Solutions. (n.d.). IR - Organosilicons. Retrieved from [Link]

- Rocha, M. C. G., & d'Almeida, J. R. M. (2017). Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE).

-

SciSpace. (2017). Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE). Retrieved from [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

- Smith, A. L. (1963). Infrared spectra of organosilicon compounds in the CsBr region. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 19(6), 849-857.

- Alagar, M., & Ramar, A. (2004). Studies on grafting of tris(2-methoxyethoxy)vinylsilane onto ethylene-propylene-diene terpolymer. Journal of Applied Polymer Science, 93(5), 2377-2384.

- Sore, H. F., Boehner, C. M., Laraia, L., Logoteta, P., Prestinari, C., Scott, M., ... & Spring, D. R. (2014). Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications.

-

S.T.Japan Europe GmbH. (n.d.). ATR-FTIR Spectra Databases. Retrieved from [Link]

- Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds.

- de Oliveira, L. M., de Paula, V. F., & Correr-Sobrinho, L. (2011). Impact of polyethylene fiber-reinforced composite resin and thermomechanical cycling on dentin bond strength.

- Gutowski, W. S., & Li, S. (1993). Surface Silanization of Polyethylene for Enhanced Adhesion. The Journal of Adhesion, 43(3-4), 185-212.

- Schaible, S., Sparenberg, B., & Endres, H. J. (2012). Process optimization for improved adhesion in the grafting of triethoxyvinylsilane on VLDPE via reactive extrusion. Journal of Applied Polymer Science, 125(S1), E23-E32.

- Kim, J. H., & Kim, S. H. (2022). Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO 2 and Polypropylene Containing Reactive Methoxy Groups. Polymers, 14(3), 543.

- Morshedian, J., Hoseinpour, P. M., Azizi, H., & Parvizzad, R. (2011). Grafting of 3-(trimethoxysilyl)propyl methacrylate onto polypropylene and use as a coupling agent in viscose fiber/polypropylene composites. Journal of Applied Polymer Science, 122(5), 3325-3333.

- Denmark, S. E., & Wu, Z. (1999). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. The Journal of organic chemistry, 64(23), 8646–8648.

-

Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Institute of Standards and Technology. (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). CCCBDB comparison of experimental and calculated bond lengths. Retrieved from [Link]

- Shawkataly, O. B., Goh, C. P., Tariq, A., Khan, I. A., Fun, H. K., & Rosli, M. M. (2015).

-

Williamson, K. L. (n.d.). Preparation of Triphenyl Methanol by Grignard Reaction Use of Carbon Nucleophiles in Organic Synthesis. Retrieved from [Link]

- Seyferth, D., & Stone, F. G. A. (1957). Di-n-butylvinyltin. Organic Syntheses, 37, 33.

-

YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

- Shivhare, H., Shrivastava, R., & Chourasiya, S. (2024). Computational and Experimental Spectroscopic Investigation of (3-Glycidoxypropyl) trimethoxysilane (GPTMS): Molecular Structure, Property Prediction, and NMR Simulation Studies. African Journal of Biomedical Research, 27(3).

- Wang, Y., & Noda, I. (2000). Adhesion between polyethylenes and different types of polypropylenes. Polymer Journal, 32(11), 903-908.

- Google Patents. (2020). CN109305985B - Synthesis method of dimethylvinylchlorosilane.

-

Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds? Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Vinylmagnesium Bromide. Retrieved from [Link]

-

ResearchGate. (2020, June 24). How to get the bond length and bond angle distribution for a molecule from molecular simulation results? Retrieved from [Link]

- Google Patents. (2015). US9145341B2 - Process of preparing Grignard reagent.

- Gillespie, R. J., & Robinson, E. A. (1997). Study of Bond Angles and Bond Lengths in Disiloxane and Related Molecules in Terms of the Topology of the Electron Density and Its Laplacian. Inorganic chemistry, 36(14), 3031–3039.

-

OUCI. (n.d.). Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), wavefunction studies and molecular docking…. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). CCCBDB compare calculated bond lengths. Retrieved from [Link]

- Barry, T. R., & Board, P. G. (1995). Structural investigation of a glutathione binding site using computational analysis. Protein science : a publication of the Protein Society, 4(6), 1043–1051.

- Yata, V. K., Saxena, A., Sharma, V., Dutt, S., & Kumar, A. (2015). A Computational Study of Interactions of Trimethoprim with Native and Mutant Dihydrofolate Reductase Structures. International Journal of Innovative Research in Science, Engineering and Technology, 4(5), 3740-3746.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. reddit.com [reddit.com]

- 6. NMRPredict C13 NMR Database [modgraph.co.uk]

- 7. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 8. gelest.com [gelest.com]

- 9. ATR-FTIR Spectra Databases - S.T.Japan Europe GmbH [stjapan.de]

- 10. researchgate.net [researchgate.net]

Trivinylmethoxysilane: A Comprehensive Technical Guide for Advanced Applications

This in-depth technical guide provides a comprehensive overview of Trivinylmethoxysilane (CAS No. 193828-96-5), a versatile trifunctional organosilane. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical properties, reactivity, and potential applications, particularly in the realms of polymer chemistry and biomedical materials.

Introduction to Trivinylmethoxysilane

Trivinylmethoxysilane is a unique organofunctional silane characterized by the presence of three reactive vinyl groups and one hydrolyzable methoxy group attached to a central silicon atom. This molecular architecture makes it a valuable crosslinking agent, monomer, and surface modifying agent. The vinyl groups can participate in various polymerization reactions, such as free radical polymerization and addition reactions, while the methoxy group allows for hydrolysis and condensation to form stable siloxane networks (Si-O-Si). This dual reactivity is the cornerstone of its utility in creating highly structured and functionalized materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Trivinylmethoxysilane is essential for its safe handling, storage, and application.

| Property | Value | Source |

| CAS Number | 193828-96-5 | [1][2] |

| Molecular Formula | C7H12OSi | [2] |

| Molecular Weight | 140.26 g/mol | [2] |

| Boiling Point | 131-133 °C | [1] |

| Density | 0.818 g/cm³ (predicted) | [1] |

| Refractive Index | 1.4400 | [1] |

| Flash Point | 26 °C | [1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |

Synthesis of Trivinylmethoxysilane

The synthesis of Trivinylmethoxysilane can be approached through established organosilicon chemistry methodologies. Two primary routes are the Grignard reaction and hydrosilylation. The choice of method depends on the availability of starting materials, desired purity, and scalability.

Grignard Reaction Protocol

This method involves the reaction of a vinyl Grignard reagent with a suitable methoxy-substituted chlorosilane.

Reaction Scheme:

Caption: Grignard synthesis of Trivinylmethoxysilane.

Step-by-Step Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of vinyl bromide in the same solvent is added dropwise to initiate the formation of vinylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained under a nitrogen atmosphere.[3]

-

Reaction with Silane Precursor: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-30 °C to 0 °C) of trichloromethoxysilane in anhydrous ether or THF.[4][5] The reverse addition (adding the silane to the Grignard reagent) can also be employed. Low temperatures are crucial to control the exothermic reaction and minimize side product formation.[5]

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure Trivinylmethoxysilane.

Causality: The Grignard reagent acts as a potent nucleophile, with the vinyl group's carbanionic character attacking the electrophilic silicon atom of the chlorosilane. The stepwise replacement of chloride ions with vinyl groups occurs. Using a methoxy-substituted chlorosilane allows for the direct introduction of the methoxy group.

Hydrosilylation Protocol

Hydrosilylation offers an alternative, often more atom-economical, route involving the addition of a Si-H bond across a carbon-carbon triple bond.

Reaction Scheme:

Caption: Hydrolysis and condensation of Trivinylmethoxysilane.

The rate of hydrolysis and condensation is influenced by pH, with both acidic and basic conditions catalyzing the reactions.

Radical Polymerization

The three vinyl groups of Trivinylmethoxysilane can undergo free radical polymerization, initiated by thermal or photochemical decomposition of a radical initiator. This allows for the formation of a highly crosslinked polymer network.

Polymerization Mechanism:

Caption: Free radical polymerization of Trivinylmethoxysilane.

The kinetics of radical polymerization of a related compound, trimethoxyvinylsilane, have been studied, providing insights into the reactivity of the vinylsilyl group. [6]The polymerization rate is dependent on initiator and monomer concentrations. [7][8]

Applications in Drug Development and Biomedical Research

The unique dual reactivity of Trivinylmethoxysilane opens up numerous possibilities in the field of drug development and biomedical materials.

Hydrogel Formation for Controlled Drug Delivery

Hydrogels are three-dimensional, water-swollen polymer networks that are widely explored for controlled drug delivery. [9][10][11]Trivinylmethoxysilane can be used as a crosslinking agent to form robust and biocompatible hydrogels.

Workflow for Hydrogel-based Drug Delivery:

Caption: Workflow for creating a drug delivery hydrogel.

By copolymerizing Trivinylmethoxysilane with hydrophilic monomers, hydrogels with tunable swelling properties, mechanical strength, and degradation rates can be fabricated. [12][13][14]The drug can be physically entrapped within the hydrogel matrix and released in a controlled manner as the hydrogel swells or degrades. [9][15]

Surface Modification of Biomedical Devices

The surface properties of biomedical implants and devices are critical for their biocompatibility and long-term performance. [16][17]Unwanted protein adsorption and bacterial adhesion can lead to device failure and infections. [2]Trivinylmethoxysilane can be used to functionalize surfaces, creating a more biocompatible interface.

Experimental Protocol for Surface Modification:

-

Surface Preparation: The substrate (e.g., titanium, silica, or a polymer) is thoroughly cleaned and activated to generate surface hydroxyl groups. This can be achieved by treatment with piranha solution, plasma, or UV/ozone.

-

Silanization: The cleaned substrate is immersed in a solution of Trivinylmethoxysilane in an anhydrous solvent (e.g., toluene). The reaction is allowed to proceed for a specific duration at a controlled temperature.

-

Curing: The coated substrate is then cured at an elevated temperature to promote the formation of a stable, crosslinked polysiloxane layer on the surface.

-

Further Functionalization (Optional): The vinyl groups on the surface can be further modified through reactions like thiol-ene chemistry to attach specific biomolecules, such as polyethylene glycol (PEG) to reduce protein fouling or antimicrobial peptides.

Causality: The methoxy group of Trivinylmethoxysilane reacts with the surface hydroxyl groups to form covalent bonds. Subsequent hydrolysis and condensation of adjacent silane molecules create a durable, crosslinked coating. [3]The vinyl groups provide reactive handles for further chemical modification. [1]

Safety and Handling

Trivinylmethoxysilane is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It is sensitive to moisture and should be stored under an inert atmosphere. [1]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

Trivinylmethoxysilane is a highly versatile molecule with significant potential in advanced materials science, particularly for biomedical applications. Its ability to form crosslinked networks through both hydrolysis/condensation and vinyl polymerization makes it an ideal candidate for the development of novel hydrogels for controlled drug delivery and for the surface modification of medical devices to enhance their biocompatibility. Further research into the specific applications and biological interactions of polymers derived from Trivinylmethoxysilane will undoubtedly unlock new avenues for innovation in medicine and biotechnology.

References

- Radical polymerization behavior of trimethoxyvinylsilane. (2025). Request PDF.

- Fabrication and characterization of functionalized surfaces with 3-amino propyltrimethoxysilane films for anti-infective therapy applications. (n.d.). Request PDF.

- Hydrosilylation of acetylene and monosubstituted acetylenes in the presence of rhodium complexes. (2025).

- Kinetics of Vinyl Free Radical Polymeriz

- Cross-Linked Hydrogel for Pharmaceutical Applic

- Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. (2025).

- TRIVINYLMETHOXYSILANE CAS#: 193828-96-5. (n.d.). ChemicalBook.

- TRIVINYLMETHOXYSILANE | 193828-96-5. (n.d.). ChemicalBook.

- GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc..

- Surface modification technologies for next-gen medical devices. (2017). Engineer Live.

- Characterization of Functional Surface Modific

- Thermosensitive hybrid hydrogels with silica nanoparticle-cross-linked polymer networks. (n.d.).

- Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilic

- The Changing Face of Medtech Surface Treatment. (2023). Medical Product Outsourcing.

- Crosslinked natural hydrogels for drug delivery systems. (2025).

- Biomedical Application of Polymeric M

- Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilic

- Commercial hydrogel product for drug delivery based on route of administr

- Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Consider

- Synthetic Polymers for Biomedical Applic

- Biomedical Applications of Biodegradable Polymers. (n.d.). PMC.

- Digital twins' kinetics of virtual free-radical copolymerization of vinyl monomers with stable radicals. 2. Styrene. (n.d.). arXiv.

- preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.).

- Polymer Chemistry: Understanding Radical Polymeriz

- Biomedical Applications of Polyolefins. (n.d.).

- Exploring Some Kinetic Aspects of the Free Radical Polymeriz

Sources

- 1. mpo-mag.com [mpo-mag.com]

- 2. Protective coating for medical devices resist bacteria - ASME [asme.org]

- 3. engineerlive.com [engineerlive.com]

- 4. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates [organic-chemistry.org]

- 5. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]

- 10. ciencia.ucp.pt [ciencia.ucp.pt]

- 11. researchgate.net [researchgate.net]

- 12. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermosensitive hybrid hydrogels with silica nanoparticle-cross-linked polymer networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. avsconferences.org [avsconferences.org]

- 17. researchgate.net [researchgate.net]

A Spectroscopic Guide to Trivinylmethoxysilane: Unveiling Molecular Structure and Dynamics

Abstract

Trivinylmethoxysilane [(CH₂=CH)₃SiOCH₃] is a tetra-substituted organosilane of significant interest in materials science and organic synthesis due to its unique combination of reactive vinyl groups and a hydrolyzable methoxy moiety. A thorough understanding of its molecular structure and purity is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic characteristics of trivinylmethoxysilane, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy. While direct, publicly available experimental spectra for trivinylmethoxysilane are limited, this guide leverages established principles of spectroscopy and data from analogous vinylsilane compounds to provide a comprehensive interpretation of its expected spectral features. This document is intended for researchers, scientists, and drug development professionals who utilize or develop organosilane-based materials.

Introduction: The Molecular Architecture of Trivinylmethoxysilane

Trivinylmethoxysilane is a versatile chemical building block. Its three vinyl groups offer sites for polymerization and other addition reactions, while the methoxy group can undergo hydrolysis and condensation to form siloxane networks. This dual reactivity makes it a valuable crosslinking agent, adhesion promoter, and surface modifier.

To effectively harness its potential, a detailed characterization of its molecular structure is essential. Spectroscopic techniques provide a non-destructive means to probe the chemical environment of individual atoms and functional groups within the molecule. This guide will delve into the expected spectroscopic signatures of trivinylmethoxysilane, providing a foundational understanding for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic and organometallic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce connectivity, chemical environment, and even spatial relationships between atoms. For trivinylmethoxysilane, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of trivinylmethoxysilane is expected to show two main groups of signals: those corresponding to the vinyl protons and those from the methoxy protons.

-

Vinyl Protons (δ ≈ 5.8-6.2 ppm) : The three vinyl groups are chemically equivalent and will give rise to a complex multiplet pattern in this region. The protons on the same vinyl group are chemically non-equivalent and will exhibit spin-spin coupling. Specifically, we expect a pattern arising from a -CH=CH₂ system, which is typically an AMX or ABC spin system depending on the spectrometer's field strength. This results in distinct signals for the geminal, cis, and trans protons, each split by the other two.[1] The coupling constants are characteristic of the geometric arrangement of the protons.[2]

-

Methoxy Protons (δ ≈ 3.5-3.6 ppm) : The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The chemical shift is influenced by the electronegative oxygen atom.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Trivinylmethoxysilane

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl (-CH=) | ~ 6.0 | Multiplet |

| Vinyl (=CH₂) | ~ 5.9 | Multiplet |

| Methoxy (-OCH₃) | ~ 3.5 | Singlet |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of trivinylmethoxysilane should display three distinct signals, corresponding to the three unique carbon environments in the molecule.

-

Vinyl Carbons (=CH₂ and -CH=) : The vinyl groups will produce two signals in the olefinic region of the spectrum. The terminal =CH₂ carbons are expected to resonate at a slightly different chemical shift than the -CH= carbons directly attached to the silicon atom. Based on data for vinyltrimethoxysilane, these peaks are anticipated around 130-140 ppm.[3][4]

-

Methoxy Carbon (-OCH₃) : The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 50 ppm, due to the shielding effect of the single bond to oxygen.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for Trivinylmethoxysilane

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Vinyl (-CH=) | ~ 135 |

| Vinyl (=CH₂) | ~ 133 |

| Methoxy (-OCH₃) | ~ 50 |

²⁹Si NMR Spectroscopy: Directly Observing the Silicon Core

²⁹Si NMR is a powerful technique for characterizing organosilicon compounds, providing direct information about the silicon atom's chemical environment.[6] The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents. For trivinylmethoxysilane, a single resonance is expected. Based on data for related compounds like methyl-trivinyl-silane and other alkoxysilanes, the ²⁹Si chemical shift is predicted to be in the range of -20 to -40 ppm.[7][8]

Table 3: Predicted ²⁹Si NMR Chemical Shift for Trivinylmethoxysilane

| Silicon Environment | Predicted Chemical Shift (δ, ppm) |

| (CH₂=CH)₃Si(OCH₃) | ~ -30 |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ²⁹Si NMR spectra of trivinylmethoxysilane.

Materials:

-

Trivinylmethoxysilane sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of trivinylmethoxysilane in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer to the CDCl₃ lock signal.

-

Set the appropriate spectral width and acquisition parameters for each nucleus (¹H, ¹³C, ²⁹Si).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Acquire the proton-decoupled ²⁹Si NMR spectrum. For enhanced sensitivity, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed.[9]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Causality Behind Experimental Choices:

-

Solvent: CDCl₃ is a common solvent for NMR as it is chemically inert and dissolves a wide range of organic compounds. Its deuterium signal is used for field-frequency locking.

-

Proton Decoupling in ¹³C and ²⁹Si NMR: This technique simplifies the spectra by removing the splitting caused by coupling to protons, resulting in single peaks for each unique carbon or silicon atom, which aids in interpretation.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the vibrational modes of molecules.[10] These methods are complementary and offer a detailed fingerprint of the functional groups present in trivinylmethoxysilane.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.[11] The spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

Key Expected FT-IR Absorptions:

-

C-H Stretching (Vinyl): ~3050-3000 cm⁻¹

-

C-H Stretching (Methoxy): ~2950-2850 cm⁻¹

-

C=C Stretching (Vinyl): ~1600 cm⁻¹

-

Si-O-C Stretching: A strong, characteristic band around 1080 cm⁻¹

-

C-H Bending (Vinyl): ~1400 cm⁻¹ and ~960 cm⁻¹ (out-of-plane)

-

Si-C Stretching: ~700-600 cm⁻¹

Table 4: Predicted FT-IR Vibrational Frequencies for Trivinylmethoxysilane

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (vinyl) | 3050-3000 | Medium |

| C-H stretch (methoxy) | 2950-2850 | Medium |

| C=C stretch (vinyl) | 1600 | Medium |

| Si-O-C stretch | 1080 | Strong |

| C-H bend (vinyl) | 1400, 960 | Medium-Strong |

| Si-C stretch | 700-600 | Medium |

Raman Spectroscopy

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser.[12] It provides information about vibrational modes that involve a change in the polarizability of the molecule.

Key Expected Raman Signals:

-

C=C Stretching (Vinyl): A very strong and characteristic band around 1600 cm⁻¹. Symmetrically substituted double bonds often give strong Raman signals.

-

Si-C Stretching: A strong signal in the 700-600 cm⁻¹ region.

-

C-H Stretching (Vinyl and Methoxy): Signals in the 3100-2800 cm⁻¹ region.

Table 5: Predicted Raman Shifts for Trivinylmethoxysilane

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (vinyl) | 3050-3000 | Medium |

| C-H stretch (methoxy) | 2950-2850 | Medium |

| C=C stretch (vinyl) | 1600 | Strong |

| Si-C stretch | 700-600 | Strong |

Experimental Protocol for FT-IR and Raman Spectroscopy

Objective: To obtain the FT-IR and Raman spectra of liquid trivinylmethoxysilane.

Materials:

-

Trivinylmethoxysilane sample

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (KBr or NaCl)

-

Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)

-

Glass vial or capillary tube for Raman analysis

FT-IR Procedure (ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of trivinylmethoxysilane onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and dry it completely.

Raman Procedure:

-

Sample Preparation: Place a small amount of trivinylmethoxysilane in a glass vial or capillary tube.

-

Instrument Setup: Position the sample in the spectrometer's sample holder and focus the laser onto the sample.

-

Spectrum Acquisition: Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

Causality Behind Experimental Choices:

-

ATR for FT-IR: ATR is a convenient technique for liquid samples, requiring minimal sample preparation and providing high-quality spectra.

-

785 nm Laser for Raman: A near-infrared laser is often used to minimize fluorescence, which can obscure the weaker Raman signals.

Data Visualization

Molecular Structure of Trivinylmethoxysilane

Caption: Ball-and-stick model of trivinylmethoxysilane.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of trivinylmethoxysilane.

Conclusion

The spectroscopic analysis of trivinylmethoxysilane through NMR, FT-IR, and Raman techniques provides a powerful and comprehensive approach to understanding its molecular structure. Although direct experimental data may be sparse, a solid understanding of spectroscopic principles and the analysis of analogous compounds allow for a robust prediction and interpretation of its spectral features. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the vinyl and methoxy groups, while ²⁹Si NMR offers direct insight into the silicon center. FT-IR and Raman spectroscopy provide complementary information on the vibrational modes of the functional groups, serving as a valuable fingerprint for identification and quality control. The methodologies and interpretations presented in this guide serve as a foundational resource for researchers working with this versatile organosilane.

References

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

SpectraBase. (n.d.). (CH3)SI(CH=CH2)3;METHYL-TRIVINYL-SILANE. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Coupling in 1H NMR. Retrieved from [Link]

- Al-Otaibi, N. H. (n.d.). VIBRATIONAL SPECTROSCOPY IR AND RAMAN.

-

Edinburgh Instruments. (2023, August 29). Infrared or Raman Spectroscopy? Retrieved from [Link]

-

ChemAnalytica. (n.d.). FT-IR Spectra. Retrieved from [Link]

-

Wikipedia. (2023, November 26). Raman spectroscopy. Retrieved from [Link]

-

University of Regensburg. (n.d.). 29Si NMR. Retrieved from [Link]

-

Heine, T., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Lucknow. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Vinyltrimethoxysilane(2768-02-7) 13C NMR spectrum [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. hmdb.ca [hmdb.ca]

- 12. mdpi.com [mdpi.com]

Trivinylmethoxysilane reaction mechanism with vinyl polymers

An In-Depth Technical Guide to the Reaction Mechanisms of Trivinylmethoxysilane with Vinyl Polymers

Abstract

Trivinylmethoxysilane (TVMS) is a trifunctional organosilane compound of significant interest in polymer science. Its unique molecular structure, featuring three reactive vinyl groups and a hydrolyzable methoxysilane moiety, enables it to act as a potent crosslinking agent, adhesion promoter, and surface modifier for a wide range of vinyl polymers. This guide provides a comprehensive exploration of the core reaction mechanisms governing the interaction of TVMS with vinyl polymer systems. We will dissect the two primary reaction pathways: the radical-mediated polymerization of its vinyl groups and the subsequent hydrolytic condensation of its methoxy group. This document is intended for researchers and scientists in polymer chemistry and materials science, offering field-proven insights into the causality behind experimental choices and methodologies for synthesizing advanced polymeric materials.

Introduction: The Dual-Reactivity of Trivinylmethoxysilane

Vinyl polymers, such as polyethylene, polystyrene, and poly(methyl methacrylate), form the backbone of the modern plastics industry. While versatile, their application is often limited by inherent properties like modest thermal stability, solvent sensitivity, or poor adhesion to inorganic substrates. The incorporation of organofunctional silanes like trivinylmethoxysilane (TVMS) provides a robust strategy to overcome these limitations.

The power of TVMS lies in its dual-reactivity:

-

Vinyl Group Polymerization: The three vinyl (CH₂=CH-) groups can readily participate in standard free-radical polymerization reactions. This allows TVMS to be copolymerized with other vinyl monomers to become an integral part of the polymer backbone or to be grafted onto existing polymer chains.

-

Methoxysilane Hydrolysis and Condensation: The methoxy (-OCH₃) group attached to the silicon atom is susceptible to hydrolysis in the presence of water, forming a reactive silanol (-Si-OH) group. These silanols can then undergo condensation to form highly stable siloxane (-Si-O-Si-) bridges.[1][2]

This dual nature allows for a two-stage modification process. First, TVMS is incorporated into the organic polymer matrix via its vinyl groups. Second, a moisture-curing or "sol-gel" process is initiated, leveraging the methoxy group to form an inorganic, glass-like network within and between the polymer chains, resulting in a true organic-inorganic hybrid material.

Part I: Radical-Mediated Reactions of the Vinyl Groups

The primary pathway for integrating TVMS into a polymer chain is through free-radical polymerization (FRP), a cornerstone of polymer synthesis.[3] This process can be categorized into two main strategies: copolymerization and grafting.

Free-Radical Copolymerization

In this approach, TVMS is mixed with one or more other vinyl monomers (e.g., methyl methacrylate, styrene, vinyl acetate) prior to polymerization.[4] The reaction is initiated by a free-radical source, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which thermally decomposes to create initial radicals.[5]

The mechanism follows the three canonical steps of FRP:

-

Initiation: A free radical (R•) from the initiator attacks the double bond of a monomer (either TVMS or the comonomer), creating a new monomer radical.[3]

-

Propagation: The newly formed radical adds to the double bond of another monomer, propagating the polymer chain. TVMS can be incorporated into the growing chain, leaving its two other vinyl groups and the methoxysilane group pendant to the main chain.

-

Termination: The growth of a polymer chain is halted, typically by the combination of two radical chains or by disproportionation.[3]

The resulting structure is a linear or lightly branched vinyl polymer with pendant TVMS units distributed along its backbone. The distribution of these units is dictated by the monomer reactivity ratios, which describe the relative rate at which a growing radical chain ending in one monomer will add another molecule of the same monomer versus the comonomer.[6]

Figure 1: Workflow for the free-radical copolymerization of a vinyl monomer with TVMS.

Grafting Reactions

Grafting is a powerful technique to modify the surface properties of a pre-existing polymer.[7][8] TVMS can be attached to a vinyl polymer backbone through a "grafting onto" approach. This typically involves generating radical sites on the polymer backbone, which can then initiate the polymerization of TVMS monomer at those sites.

The process is generally as follows:

-

Backbone Activation: A vinyl polymer is treated to create radical sites on its backbone. This can be achieved through high-energy radiation (e.g., gamma rays or electron beam) or by using a chemical initiator in the presence of the polymer.[9]

-

Graft Initiation: The backbone radical attacks a vinyl group of a TVMS molecule, initiating the growth of a new chain from the backbone.

-

Graft Propagation: The TVMS chain propagates, potentially leading to short, grafted chains of poly(TVMS).

This method is particularly useful for modifying the surfaces of polymer films or fibers to introduce the reactive methoxysilane groups.

Part II: Hydrolytic Condensation and Crosslinking

Once TVMS is successfully incorporated into the polymer structure, the methoxysilane group provides the mechanism for crosslinking. This reaction transforms a thermoplastic material (individual polymer chains) into a thermoset (a single, covalently bonded network), dramatically enhancing its mechanical, thermal, and chemical resistance properties.[2][10] This process is a form of sol-gel chemistry.[1]

The mechanism proceeds in two steps, which are often catalyzed by acid, base, or organometallic compounds (e.g., tin catalysts):[1][2]

-

Hydrolysis: The methoxy group (-Si-OCH₃) reacts with water (H₂O). The oxygen from the water molecule attacks the silicon atom, and a proton transfer results in the formation of a silanol group (-Si-OH) and the release of methanol (CH₃OH) as a byproduct.[11][12] The rate of hydrolysis is highly dependent on pH.[1]

-

Condensation: Two silanol groups on adjacent polymer chains can react to form a siloxane bridge (-Si-O-Si-), releasing a molecule of water. Alternatively, a silanol group can react with an unhydrolyzed methoxy group to form the same siloxane bridge, releasing a molecule of methanol.[13]

As these condensation reactions continue, a three-dimensional network of siloxane bonds forms throughout the material, effectively locking the polymer chains in place.

Figure 2: The two-step mechanism of hydrolysis and condensation for crosslinking.

Experimental Protocols and Data

To ensure a self-validating and reproducible methodology, the following section details a standard laboratory procedure for synthesis and provides key quantitative data.

Detailed Protocol: Free-Radical Copolymerization of Methyl Methacrylate (MMA) with TVMS

This protocol describes a typical batch solution polymerization.[4][14]

Materials:

-

Methyl Methacrylate (MMA), purified by passing through basic alumina to remove inhibitor.[14]

-

Trivinylmethoxysilane (TVMS).

-

Azobisisobutyronitrile (AIBN) as the free-radical initiator.[4]

-

Toluene or Ethyl Cellosolve as the solvent.[4]

-

Methanol for precipitation.

Procedure:

-

Reactor Setup: A Schlenk tube or three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet/outlet. The glassware must be thoroughly dried to prevent premature hydrolysis of the TVMS.

-

Reagent Charging: The solvent (e.g., 50 mL of Toluene) is added to the flask. The desired amounts of MMA (e.g., 9.5 g, 95 mmol) and TVMS (e.g., 1.0 g, 5.3 mmol) are added. The mixture is stirred to ensure homogeneity.

-

Inerting: The solution is purged with dry nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Initiator Addition: The initiator, AIBN (e.g., 0.06 g, 0.36 mmol), is added to the solution.

-

Polymerization: The flask is immersed in a preheated oil bath set to 70-80 °C. The reaction is allowed to proceed under a nitrogen atmosphere with continuous stirring for a set duration (e.g., 4-6 hours). Conversion should be kept relatively low (<15%) for accurate reactivity ratio studies, but can be run longer for material synthesis.[5]

-

Termination and Purification: The reaction is terminated by cooling the flask in an ice bath. The viscous polymer solution is then slowly poured into a large excess of a non-solvent, such as methanol, while stirring vigorously. The copolymer will precipitate as a white solid.

-

Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

-

FT-IR Spectroscopy: Confirms the incorporation of both monomers. Look for the characteristic C=O stretch from MMA (~1730 cm⁻¹) and Si-O-C stretches from TVMS (~1080 cm⁻¹). The disappearance of the C=C vinyl peak (~1640 cm⁻¹) indicates polymerization.[14]

-

¹H NMR Spectroscopy: Determines the copolymer composition by integrating the signals corresponding to the protons of each monomer unit (e.g., -OCH₃ protons of MMA at ~3.6 ppm and the remaining vinyl protons of TVMS, if any, around 5.8-6.2 ppm).[4]

-

Gel Permeation Chromatography (GPC): Measures the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymer.

Quantitative Data: Monomer Reactivity Ratios

The reactivity ratios for the copolymerization of vinylsilanes with common vinyl monomers provide insight into the resulting polymer microstructure. An increase in the amount of vinyl siloxane in the monomer mixture typically results in a decreased overall polymerization rate and lower molecular weight copolymers.[15]

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System/Conditions |

| Vinyl Acetate | Trimethoxyvinylsilane | 0.24 | 1.4 | Bulk, 120 °C |

| Styrene | Vinyltriethoxysilane | ~5.7 | ~0 | Not specified |

| N-Vinyl Pyrrolidone | Tris(methoxyethoxy)vinyl silane | 0.27 | 0.02 | Benzene, 70°C, BPO |

Table 1: Representative reactivity ratios for vinylsilane copolymerizations. Data synthesized from available literature.[6][16]

Conclusion and Field Insights

Trivinylmethoxysilane is a uniquely versatile molecule that bridges the worlds of organic vinyl polymers and inorganic siloxane networks. The ability to first integrate TVMS into a polymer chain via robust free-radical chemistry and then trigger a secondary crosslinking reaction through hydrolysis and condensation offers unparalleled control over the final material properties.

Expertise in Practice:

-

Causality: The choice of initiator and solvent is critical. A non-protic solvent like toluene is essential during the polymerization step to prevent premature hydrolysis of the methoxy group.[5] The subsequent crosslinking step requires the controlled introduction of water and often a catalyst to proceed at a practical rate.

-

Trustworthiness: The protocols described are self-validating. For instance, the absence of the vinyl proton signals in the ¹H NMR spectrum of the purified polymer confirms that the vinyl groups have reacted.[4] Similarly, an increase in the material's glass transition temperature (Tg) as measured by DSC after moisture curing provides direct evidence of successful crosslinking.

By mastering the dual-reaction mechanisms of TVMS, researchers can engineer advanced materials with enhanced thermal stability, improved adhesion to glass and metal, and superior mechanical strength, opening new avenues for innovation in coatings, adhesives, composites, and biomedical devices.[2][14]

References

-

Sato, T., et al. (2005). Radical polymerization behavior of trimethoxyvinylsilane. Journal of Polymer Science Part A: Polymer Chemistry, 43(22), 5864–5871. Available at: [Link]

-

Behari, K., et al. (2015). Copolymerization of Tris(methoxyethoxy)vinyl Silane with N-Vinyl Pyrrolidone: Synthesis, Characterization, and Reactivity Relationships. International Journal of Polymeric Materials and Polymeric Biomaterials, 64(13), 681-689. Available at: [Link]

-

Dash, S., & Samantaray, S. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. French-Ukrainian Journal of Chemistry, 11(2), 39-46. Available at: [Link]

-

Mohammed, A. H., et al. (2016). SYNTHESIS AND MONOMER REACTIVITY RATIOS OF [3-(TRIMETHOXYSILYL) PROPYL METHACRYLATE/N- VINYL PYRROLIDONE] COPOLYMER. International Journal of Chemical Sciences, 14(4), 2279-2292. Available at: [Link]

-

Curry, J. E., & Byrd, J. D. (1963). Copolymerization of vinyl siloxanes with organic vinyl monomers. Journal of Applied Polymer Science, 9(1), 295-311. Available at: [Link]

-

Ibrahim, M., & Yilmaz, F. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(4), 638. Available at: [Link]

-

van der Zanden, A. J. J. (2001). Studies on the synthesis, crosslinking and rheology of methoxysilane functional poly(vinyl esters). Eindhoven University of Technology Research Portal. Available at: [Link]

-

Moura, C. S., et al. (2023). Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. Research, Society and Development, 12(9), e15112942781. Available at: [Link]

-

Dash, S., & Samantaray, S. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. ResearchGate. Available at: [Link]

-

Altmann, R., & Schubert, U. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(7), 979-988. Available at: [Link]

-

The Organic Chemistry Tutor. (2024). Polymer Chemistry: Understanding Radical Polymerization. YouTube. Available at: [Link]

-

Cypryk, M., et al. (2022). Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. Molecules, 27(19), 6665. Available at: [Link]

-

Licea-Claverie, A., et al. (2016). Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. Polímeros, 26(1), 10-18. Available at: [Link]

-

Engler, A. C., et al. (2009). Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry”. Biomacromolecules, 10(6), 1471–1474. Available at: [Link]

-

Zhang, L., et al. (2021). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. Materials Chemistry and Physics, 275, 125252. Available at: [Link]

-

Seibert, G. A., et al. (2022). Different physical and chemical crosslinking mechanisms used to fabricate hydrogels. ResearchGate. Available at: [Link]

-

Machotowsky, J., et al. (2014). Process optimization for improved adhesion in the grafting of triethoxyvinylsilane on VLDPE via reactive extrusion. Journal of Applied Polymer Science, 131(21). Available at: [Link]

-

Moura, C. S., et al. (2023). Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2023). Surface Modification of Ultra-High-Molecular-Weight Polyethylene and Applications: A Review. Polymers, 15(15), 3290. Available at: [Link]

-

Nenashev, A. V., et al. (2011). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. Inorganic Materials, 47(5), 552-557. Available at: [Link]

-

Jayaraman, S., & Durning, C. J. (2010). Understanding the Grafting of Telechelic Polymers on a Solid Substrate to Form Loops. UNL Digital Commons. Available at: [Link]

-

Singh, R., & Kumar, A. (2022). Polymer Grafting and its chemical reactions. Frontiers in Nanotechnology, 4. Available at: [Link]

-

Gao, H., & Matyjaszewski, K. (2007). Modelling Development in Radical (Co)Polymerization of Multivinyl Monomers. Angewandte Chemie International Edition, 46(24), 4484-4488. Available at: [Link]

-

Goodner, M. D., & Bowman, C. N. (2000). Models of Multivinyl Free Radical Photopolymerization Kinetics. ResearchGate. Available at: [Link]

-

Bourgeat-Lami, E., et al. (2007). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. ResearchGate. Available at: [Link]

-

Flores-Castañeda, M., et al. (2022). A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. Polymers, 14(18), 3737. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. research.tue.nl [research.tue.nl]

- 3. youtube.com [youtube.com]

- 4. fujc.pp.ua [fujc.pp.ua]

- 5. tsijournals.com [tsijournals.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications | Research, Society and Development [rsdjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. oipub.com [oipub.com]

- 16. researchgate.net [researchgate.net]